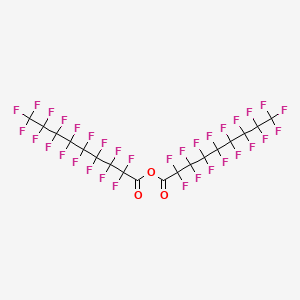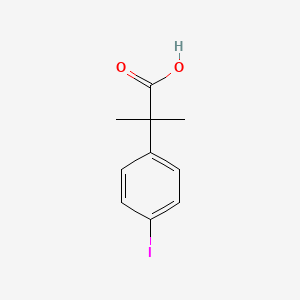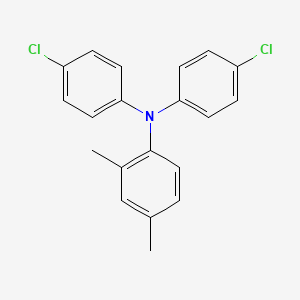![molecular formula C12H26O3Si B3117911 Methyl 2-[(tert-butyldimethylsilyl)oxy]-3-methylbutanoate CAS No. 228716-82-3](/img/structure/B3117911.png)
Methyl 2-[(tert-butyldimethylsilyl)oxy]-3-methylbutanoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to “Methyl 2-[(tert-butyldimethylsilyl)oxy]-3-methylbutanoate” often involves the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) as a silylation agent . The reaction proceeds via N-tert-butyldimethylsilylimidazole as a very reactive silylating agent . The use of 2.5 eq. imidazole with 1.2 eq. of TBDMS-Cl and dimethylformamide as solvent proved to be effective, and resulted in the mild conversion of various alcohols to tert-butyldimethylsilyl ethers in high yield .Chemical Reactions Analysis
The tert-butyldimethylsilyloxy group is stable to aqueous base, but may be converted back to the alcohols under acidic conditions (2:1 acetic acid / water at 25°C) . The rapid cleavage of the silyl ethers to alcohols can be achieved by treatment with 2-3 eq. tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .Wirkmechanismus
Target of Action
Methyl 2-[(tert-butyldimethylsilyl)oxy]-3-methylbutanoate is an organic compound and a derivative of silane. It is primarily used as a reagent in organic synthesis . The primary targets of this compound are typically organic molecules that require protection of a functional group during a synthetic process .
Mode of Action
The compound acts as a protecting group for sensitive functional groups in organic synthesis . It reacts with the functional group and forms a stable complex that can withstand the conditions of the subsequent reactions. After these reactions are complete, the protecting group can be removed to regenerate the original functional group .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the nature of the organic molecule it is reacting with. In general, it is involved in the synthesis of complex organic molecules, where it helps to protect sensitive functional groups from unwanted reactions .
Pharmacokinetics
Its physical properties such as boiling point (74-80℃ at 17 torr), density (0890), and solubility (slightly soluble in dichloromethane, chloroform, DMSO, and ethyl acetate) can influence its behavior in a chemical reaction .
Result of Action
The result of the action of this compound is the protection of sensitive functional groups in organic molecules. This allows for the successful synthesis of complex organic molecules without unwanted side reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture and reacts slowly with water . Therefore, it is typically used under anhydrous conditions. It is also acid-sensitive, which means its stability can be affected by the pH of the environment . The temperature can also influence the rate of its reactions .
Eigenschaften
IUPAC Name |
methyl 2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O3Si/c1-9(2)10(11(13)14-6)15-16(7,8)12(3,4)5/h9-10H,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRLPYMGWJYOSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![O-[(2,3-dichlorophenyl)methyl]hydroxylamine](/img/structure/B3117851.png)

![[2-Methoxy-5-(trifluoromethoxy)phenoxy]acetic acid](/img/structure/B3117867.png)
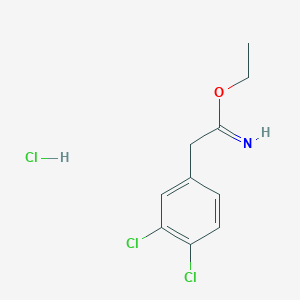
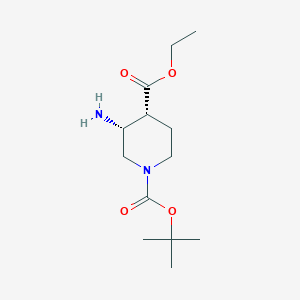
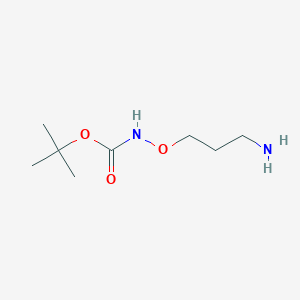

![6-[(4-Methoxybenzoyl)amino]hexanoic acid](/img/structure/B3117894.png)
